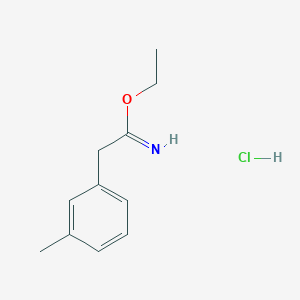
2-Methoxy-3-methyl-5-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-methyl-5-phenylpyridine is a chemical compound with the molecular formula C13H13NO . It has a molecular weight of 199.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO/c1-10-8-12(9-14-13(10)15-2)11-6-4-3-5-7-11/h3-9H,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Scientific Research Applications
Methoxypyrazines Biosynthesis and Metabolism in Grape
Research into methoxypyrazines, compounds related to 2-Methoxy-3-methyl-5-phenylpyridine, highlights their significance in imparting herbaceous, green, and vegetal sensory attributes to certain wine varieties. These compounds, including variations with methoxy groups, contribute to the flavor profile of wines derived from grapes. This exploration has led to a better understanding of the biosynthesis, accumulation, transport, and metabolism of methoxypyrazines in grapes, indicating the complexity of flavor development in wine and the potential for manipulating these pathways to alter sensory outcomes. The limited knowledge on metabolic intermediates and key enzymes involved in methoxypyrazine metabolism suggests areas for future research, which could enhance flavor profiling in viticulture and enology (Lei et al., 2018).
Methoxychlor as a Model for Environmental Estrogens
Methoxychlor, an organochlorine compound with structural similarities to this compound, has been studied for its proestrogenic activity. Research on methoxychlor offers insights into how methoxy-substituted compounds can interact with estrogen receptors, leading to effects on fertility, pregnancy, and in utero development. These studies have broader implications for understanding the environmental impact of methoxy-substituted chemicals on human health and wildlife, emphasizing the need for careful evaluation of chemical exposure risks. The reproductive toxicity observed with methoxychlor highlights the importance of assessing similar compounds for potential endocrine-disrupting activities (Cummings, 1997).
Conversion of Plant Biomass to Furan Derivatives
Research on converting plant biomass into valuable chemicals has identified this compound-related compounds as potential intermediates for producing furan derivatives. These derivatives are crucial for developing new polymers, functional materials, and fuels from renewable resources. The synthesis of 5-hydroxymethylfurfural (HMF) from hexose carbohydrates and lignocellulose exemplifies the transformation of biomass into platform chemicals that can replace petroleum-based feedstocks. This approach not only supports sustainable chemical industry development but also opens up new avenues for utilizing plant-derived methoxy-substituted compounds in various industrial applications (Chernyshev et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-methoxy-3-methyl-5-phenylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-8-12(9-14-13(10)15-2)11-6-4-3-5-7-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWQAUOCSJWZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340649.png)
![tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate](/img/structure/B6340651.png)
![tert-Butyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B6340655.png)
![tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6340656.png)


![5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340681.png)






